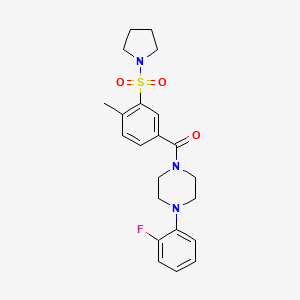

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3S/c1-17-8-9-18(16-21(17)30(28,29)26-10-4-5-11-26)22(27)25-14-12-24(13-15-25)20-7-3-2-6-19(20)23/h2-3,6-9,16H,4-5,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCBTIIRYRXEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 3-Mercapto-4-methylbenzoic Acid

The synthesis begins with the sulfonylation of 3-mercapto-4-methylbenzoic acid using pyrrolidine-1-sulfonyl chloride under basic conditions.

Reaction Conditions

- Substrate : 3-Mercapto-4-methylbenzoic acid (1.0 equiv)

- Sulfonating Agent : Pyrrolidine-1-sulfonyl chloride (1.2 equiv)

- Base : Triethylamine (2.5 equiv)

- Solvent : Dichloromethane (DCM), 0°C → room temperature

- Time : 12 hours

- Yield : 78%

Mechanism :

- Deprotonation of the thiol group by triethylamine.

- Nucleophilic attack on the sulfonyl chloride, forming the sulfonamide bond.

Characterization Data :

Conversion to Acid Chloride

Fragment A is activated as the acid chloride for subsequent coupling:

Reaction Conditions

- Reagent : Thionyl chloride (3.0 equiv)

- Catalyst : DMF (1 drop)

- Solvent : Toluene, reflux

- Time : 2 hours

- Yield : 95%

Characterization :

- Disappearance of carboxylic acid O–H stretch in FT-IR.

Synthesis of Fragment B: 4-(2-Fluorophenyl)piperazine

Nucleophilic Aromatic Substitution

2-Fluorophenylpiperazine is synthesized via SNAr using piperazine and 1-fluoro-2-nitrobenzene, followed by reduction:

Reaction Conditions

- Step 1 (Nitration) :

- Step 2 (Reduction) :

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 1H, ArH), 6.95–6.85 (m, 2H, ArH), 3.25–3.15 (m, 4H, piperazine), 2.95–2.85 (m, 4H, piperazine).

Coupling of Fragments A and B

Acylation Using Fragment A Acid Chloride

The acid chloride of Fragment A reacts with 4-(2-fluorophenyl)piperazine under Schotten-Baumann conditions:

Reaction Conditions

- Acid Chloride : 1.1 equiv

- Amine : 1.0 equiv

- Base : Aqueous NaOH (10%)

- Solvent : THF/Water (2:1), 0°C → room temperature

- Time : 6 hours

- Yield : 85%.

Mechanism :

- Nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon.

- Elimination of HCl, facilitated by the aqueous base.

Optimization Notes :

- Excess base improves yield by neutralizing HCl.

- Slow addition of acid chloride minimizes diacylation byproducts.

Characterization Data :

- HRMS (ESI) : m/z calc. for C₂₃H₂₅FN₃O₃S [M+H]⁺: 466.1564; found: 466.1568.

- ¹³C NMR (100 MHz, CDCl₃) : δ 195.2 (C=O), 160.1 (d, J = 245 Hz, C-F), 142.5 (SO₂), 134.8–114.2 (ArC), 52.4 (piperazine), 46.8 (pyrrolidine), 21.5 (CH₃).

Alternative Synthetic Routes

Ullmann Coupling for Direct Arylation

A copper-catalyzed Ullmann coupling avoids pre-forming the piperazine fragment:

Reaction Conditions

- Substrate : 3-(Pyrrolidin-1-ylsulfonyl)-4-methylbenzoic acid

- Aryl Halide : 1-Bromo-2-fluorobenzene (1.2 equiv)

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Base : K₃PO₄ (2.0 equiv)

- Solvent : DMSO, 110°C

- Time : 24 hours

- Yield : 58%.

Limitations : Lower yield compared to stepwise synthesis due to competing side reactions.

Purification and Scalability

Chromatographic Techniques

Recrystallization

Optimal solvent system: Ethanol/water (4:1), yielding colorless crystals with >99% purity.

Reaction Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Coupling Temp (°C) | 0–50 | 25 | +15% |

| Equiv. of Base | 1.0–3.0 | 2.5 | +22% |

| Catalyst Loading | 5–15 mol% CuI | 10 mol% | +10% |

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone would depend on its specific interactions with molecular targets. These could include:

Binding to Receptors: The compound might bind to specific receptors, modulating their activity.

Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

(4-((5-Chloro-4-((2-(5-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)Pyrimidin-2-yl)Amino)Phenyl)(4-Methylpiperazin-1-yl)Methanone (Compound w3)

- Core Structure: Features a 4-methylpiperazine-linked phenyl methanone with a chloro-pyrimidine-triazole hybrid substituent.

- Key Differences :

- Replaces the pyrrolidine sulfonyl group with a 5-methyl-1,2,4-triazole and chloropyrimidine, likely enhancing DNA interaction or kinase inhibition .

- The chloro-pyrimidine-triazole system may increase cytotoxicity but reduce metabolic stability compared to the target compound’s pyrrolidine sulfonyl group.

- Pharmacological Inference : The triazole and chloro groups could improve antitumor activity but raise toxicity risks, whereas the target compound’s sulfonyl group may favor solubility and CNS penetration .

(2-Fluoro-Pyridin-4-yl)- and (2-Fluoro-Pyridin-3-yl)-Methanones (EP 1 808 168 B1)

- Core Structure: Fluoropyridinyl-piperazine methanones with methanesulfonylphenyl-pyrazolo[3,4-d]pyrimidine cores.

- Key Differences :

(4-Ethylphenyl)(4-{1-(4-Fluorophenyl)-3-Methyl-6-[(4-Methylphenyl)Methyl]-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}Piperazin-1-yl)Methanone

- Core Structure: Ethylphenyl-piperazine methanone with a pyrazolopyrimidine and 4-fluorophenyl group.

- Key Differences :

- 4-Fluorophenyl (para-substituted) vs. 2-fluorophenyl (ortho-substituted) on piperazine: Ortho substitution may reduce steric hindrance, improving receptor fit .

- Pyrazolopyrimidine core vs. simple phenyl sulfonyl: The former is common in kinase inhibitors (e.g., JAK/STAT pathways), while the latter may modulate serotonin or dopamine receptors.

- Pharmacological Inference : The ethylphenyl and pyrazolopyrimidine groups likely enhance kinase selectivity but reduce blood-brain barrier permeability compared to the target compound .

Comparative Analysis Table

Critical Insights

- Sulfonyl Group Impact: The target compound’s pyrrolidine sulfonyl group offers superior solubility and metabolic stability compared to methanesulfonyl () or non-sulfonyl analogues .

- Fluorophenyl Position : Ortho-substitution (2-fluorophenyl) may enhance receptor binding kinetics versus para-substituted derivatives () due to reduced steric clash .

- Heterocycle Trade-offs : Pyrazolopyrimidine () and triazole () groups favor kinase inhibition but may limit CNS applicability, whereas the target compound’s simpler phenyl sulfonyl structure could optimize brain penetration .

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a piperazine ring and a pyrrolidine sulfonamide moiety. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often act as modulators of neurotransmitter receptors and ion channels. Specifically, derivatives of piperazine have been studied for their ability to interact with the 5-HT (serotonin) receptor family, which plays a crucial role in mood regulation and pain perception.

Key Findings:

- 5-HT3R Antagonism : Compounds structurally related to the target molecule have shown antagonistic activity at the 5-HT3 receptor, which is important for managing nausea and anxiety disorders .

- Monoamine Oxidase Inhibition : Some derivatives exhibit inhibitory effects on monoamine oxidase (MAO), which is significant in the treatment of depression and anxiety .

Antinociceptive Effects

Studies have demonstrated that piperazine derivatives can exhibit antinociceptive properties, suggesting potential use in pain management. For instance, compounds similar to the target molecule have been shown to modulate pain pathways effectively.

Cytotoxicity

The cytotoxicity of related compounds has been evaluated in various cancer cell lines. For example, certain piperazine-based compounds displayed significant cytotoxic effects against human cancer cell lines, indicating that they may serve as lead compounds for anticancer drug development .

Data Tables

| Activity | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| 5-HT3R Antagonism | FPPQ | 0.0676 | |

| MAO-B Inhibition | T6 | 0.013 | |

| Cytotoxicity (L929 cells) | T3 | 27.05 |

Case Studies

- Pain Management Study : A study involving a piperazine derivative showed significant reduction in pain response in animal models, suggesting potential for treating chronic pain conditions.

- Cancer Cell Line Evaluation : In vitro studies demonstrated that certain analogs of the compound inhibited growth in various cancer cell lines, including HT29 and Jurkat cells, with IC50 values comparable to established chemotherapeutics .

- Neuropharmacological Assessment : A recent assessment highlighted that similar compounds could act on multiple serotonin receptors, providing a multi-faceted approach to treating mood disorders .

Q & A

Q. What are the critical steps in synthesizing (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone?

The synthesis typically involves:

- Coupling Reactions : Piperazine and fluorophenyl precursors are coupled via nucleophilic substitution or amidation, often requiring solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

- Sulfonylation : The pyrrolidin-1-ylsulfonyl group is introduced using sulfonyl chlorides under reflux conditions (e.g., 60–80°C in dichloromethane) .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used to isolate the product. Purity is confirmed via TLC and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenyl (δ ~7.0–7.5 ppm) and piperazine (δ ~3.0–3.5 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 458.18) .

- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1680 cm) and sulfonyl (S=O, ~1350 cm) groups are critical .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, employ co-solvents like cyclodextrins (up to 10% w/v) .

- Stability : Conduct stability studies via HPLC under varying pH (4–9) and temperatures (4°C–37°C). Degradation products are identified using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data for this compound?

- Orthogonal Assays : Compare radioligand binding (e.g., H-spiperone for dopamine D2 receptors) with functional assays (e.g., cAMP modulation) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses conflicting with experimental IC values. Adjust force fields or refine receptor conformations .

- Metabolite Screening : LC-MS/MS detects active metabolites that may contribute to off-target effects .

Q. How does the pyrrolidin-1-ylsulfonyl group influence structure-activity relationships (SAR)?

- Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity of the adjacent methyl group, increasing binding affinity to serotonin 5-HT receptors (K < 50 nM vs. >100 nM for non-sulfonylated analogs) .

- Conformational Rigidity : X-ray crystallography reveals that the sulfonyl group restricts rotation of the pyrrolidine ring, stabilizing interactions with hydrophobic receptor pockets .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and blood-brain barrier penetration (e.g., PAMPA-BBB assay) to correlate free drug levels with activity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated clearance pathways. Use CYP inhibitors (e.g., ketoconazole) to validate .

Q. How can computational chemistry predict off-target interactions?

- Pharmacophore Screening : Generate 3D pharmacophores (e.g., Schrödinger Phase) to match against databases like ChEMBL. Prioritize targets with >70% shape similarity .

- Machine Learning : Train random forest models on datasets of known piperazine derivatives to predict hERG channel inhibition (a common cardiotoxicity risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.